molecular formula C14H14N2O6S B8344186 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid

2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid

Cat. No.: B8344186
M. Wt: 338.34 g/mol
InChI Key: NJPNBZKMVUGMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 2,4,5-trimethoxybenzoyl group and a hydroxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid typically involves the reaction of 4-ethoxycarbonyl-1,3-thiazole-2-isocyanate with 1,2,4-trimethoxybenzene in the presence of tin chloride (IV) as a catalyst. The reaction is carried out in chlorobenzene as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present on the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers, onto the thiazole ring.

Scientific Research Applications

2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,5-trimethoxybenzoyl group and the hydroxycarbonyl group allows for unique interactions with biological targets and distinct reactivity in chemical transformations.

Properties

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34 g/mol

IUPAC Name

2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C14H14N2O6S/c1-20-9-5-11(22-3)10(21-2)4-7(9)12(17)16-14-15-8(6-23-14)13(18)19/h4-6H,1-3H3,(H,18,19)(H,15,16,17)

InChI Key

NJPNBZKMVUGMAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=NC(=CS2)C(=O)O)OC)OC

Origin of Product

United States

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